![molecular formula C16H19NO2S B2605102 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide CAS No. 2097860-95-0](/img/structure/B2605102.png)
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide
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Overview
Description
“N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide” is a chemical compound with diverse scientific applications. It is a thiophene-based analog, which has been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
Thiophene derivatives, such as the one , are synthesized through various methods. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide” would be an extension of this basic thiophene structure.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Physical And Chemical Properties Analysis
Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . More specific physical and chemical properties of “N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide” would require further investigation.Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Compounds containing a thiophene nucleus have been reported to act as anti-inflammatory agents . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea is known to have anti-inflammatory properties .
Antimicrobial Properties
Thiophene derivatives exhibit antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs .
Anticancer Properties
Thiophene derivatives have been reported to have anticancer properties . They have been studied for their cytotoxicity activity on various human tumor cell lines .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This makes them valuable in industries that require protection against corrosion .
Material Science
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Organic Field-Effect Transistors (OFETs)
Thiophene-based compounds are used in the development of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel .
Anti-Atherosclerotic Properties
Thiophene derivatives have been reported to have anti-atherosclerotic properties . This makes them potentially useful in the treatment of atherosclerosis, a disease in which plaque builds up inside the arteries .
Mechanism of Action
Future Directions
Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, “N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide” and similar compounds could be of significant interest in future research and development efforts in the field of medicinal chemistry.
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-5-3-4-6-14(12)15(18)17-11-16(2,19)9-13-7-8-20-10-13/h3-8,10,19H,9,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMOCJLACKSVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C)(CC2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide |
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